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molecular formula C9H15N3O2 B8681343 3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile CAS No. 651354-84-6

3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile

Cat. No. B8681343
M. Wt: 197.23 g/mol
InChI Key: KLTHKMLZNKLAJM-UHFFFAOYSA-N
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Patent
US07862807B2

Procedure details

To a suspension of 2-amino-1,3-propandiol (3.0 g, 0.033 mol) in 1,4-dioxane (8 mL) was added aqueous 40% KOH (0.46 mL, 0.003 mol), and the mixture was stirred for 10 minutes. The reaction solution was cooled to 0° C., and acrylonitrile (5.20 mL, 0.079 mol) was added with a syringe. The reaction was then warmed to room temperature, stirred overnight, and concentrated under reduced pressure. The residue was diluted with CH2Cl2 (120 mL) and washed with saturated aqueous NaHCO3 (2×70 mL) and H2O (2×70 mL). The organic phase was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure. The resulting residue was purified by flash column chromatography (on silica gel, MeOH:CH2Cl2=1:10 affording 1.62 g (34%) of the desired dinitrile (27) as a slightly yellow liquid. 1H NMR (CDCl3): δ 3.68 (t, J=6.4 Hz, 4H, CH2O), 3.48 (m, 4H, CH2O), 3.15 (m, 1H, CH), 2.61 (t, J=6.4 Hz, 1H, CH2CN).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[OH-].[K+].[C:9](#[N:12])[CH:10]=[CH2:11]>O1CCOCC1>[NH2:1][CH:2]([CH2:5][O:6][CH2:11][CH2:10][C:9]#[N:12])[CH2:3][O:4][CH2:11][CH2:10][C:9]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC(CO)CO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2 (120 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×70 mL) and H2O (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (on silica gel, MeOH

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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